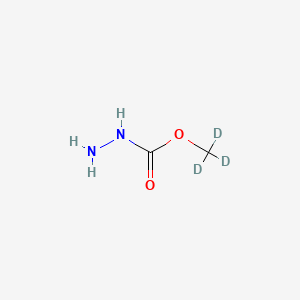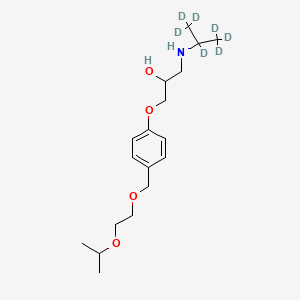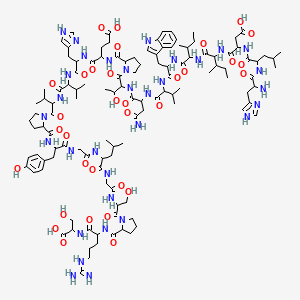![molecular formula C6H7N3OS B585547 [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile CAS No. 140455-00-1](/img/structure/B585547.png)
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile: is a chemical compound with the molecular formula C6H7N3OS It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Finally, a ring closure reaction with hydroxylamine under alkaline conditions yields 3-amino-5-methylisoxazole .
For the synthesis of this compound, the 3-amino-5-methylisoxazole is further reacted with a suitable thiol and acetonitrile under controlled conditions to introduce the thio and nitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the thio and nitrile groups.
5-Amino-3-methylisoxazole: Another isomer with similar properties but different reactivity due to the position of the amino group.
Uniqueness
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile is unique due to the presence of both thio and nitrile groups, which can participate in diverse chemical reactions. This makes it a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activity .
Eigenschaften
CAS-Nummer |
140455-00-1 |
|---|---|
Molekularformel |
C6H7N3OS |
Molekulargewicht |
169.202 |
IUPAC-Name |
2-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H7N3OS/c1-4-5(11-3-2-7)6(8)10-9-4/h3,8H2,1H3 |
InChI-Schlüssel |
VBLOCMWTMLIJAJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1SCC#N)N |
Synonyme |
Acetonitrile, [(5-amino-3-methyl-4-isoxazolyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)

